molecular formula C8H17ClN2O B1398397 2-Amino-1-(3-methyl-1-piperidinyl)-1-ethanone hydrochloride CAS No. 1220017-88-8

2-Amino-1-(3-methyl-1-piperidinyl)-1-ethanone hydrochloride

Cat. No. B1398397
M. Wt: 192.68 g/mol
InChI Key: NNIGKRBZWMVMAU-UHFFFAOYSA-N
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Description

2-Amino-1-(3-methyl-1-piperidinyl)-1-ethanone hydrochloride, also known as AMEPE, is a synthetic compound used in a variety of scientific research applications. It is a versatile molecule that has been used in the synthesis of a range of compounds and has been found to have a range of biochemical and physiological effects.

Scientific Research Applications

Inhibition of Blood Platelet Aggregation

2-Amino-1-(3-methyl-1-piperidinyl)-1-ethanone hydrochloride, along with related compounds, has been studied for its potential to inhibit blood platelet aggregation. A particular derivative, (E)-4-[4-(Methylthio)phenyl]-1-(2-piperidinyl)-3-buten-2-one hydrochloride, demonstrated this effect, particularly against ADP-induced aggregation in human blood platelets. This suggests possible therapeutic applications in conditions where platelet aggregation is a concern, although the therapeutic ratio was found to be unfavorable in some animal studies (Grisar et al., 1976).

Antimicrobial and Antibacterial Activities

Compounds derived from 1-(4-(piperidin-1-yl)phenyl)ethanone, which is structurally similar to 2-Amino-1-(3-methyl-1-piperidinyl)-1-ethanone hydrochloride, have been synthesized and tested for their antibacterial activity. These studies have demonstrated that such compounds can be effective against various bacterial strains, indicating potential for the development of new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Synthesis of Novel Chemical Compounds

The chemical structure of 2-Amino-1-(3-methyl-1-piperidinyl)-1-ethanone hydrochloride serves as a basis for synthesizing a variety of novel chemical compounds. These include derivatives with potential applications in medicinal chemistry, such as those with antimicrobial properties or those that can interact with DNA (Kurt et al., 2020).

Potential in Cancer Research

Some derivatives of 2-Amino-1-(3-methyl-1-piperidinyl)-1-ethanone hydrochloride have shown potential in cancer research. Compounds with similar structures have been evaluated for their antitumor activities, indicating a possible avenue for the development of new cancer therapeutics (Hakobyan et al., 2020).

Electrophilic Amination in Organic Synthesis

The compound has also been involved in studies related to electrophilic amination, a key reaction in organic synthesis. This process is fundamental in constructing a wide range of nitrogen-containing compounds, which are central to many pharmaceuticals and biologically active molecules (Salikov et al., 2017).

properties

IUPAC Name

2-amino-1-(3-methylpiperidin-1-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-7-3-2-4-10(6-7)8(11)5-9;/h7H,2-6,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNIGKRBZWMVMAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(3-methyl-1-piperidinyl)-1-ethanone hydrochloride

CAS RN

1220017-88-8
Record name Ethanone, 2-amino-1-(3-methyl-1-piperidinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220017-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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